1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea
Overview
Description
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which is further connected to a cyclohexylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, it is likely that the compound interacts with its targets, leading to changes in cellular processes that result in the inhibition of tumor growth.
Biochemical Pathways
Given the reported antimicrobial and antitumor activities of thiazole derivatives , it can be inferred that the compound may interfere with key biochemical pathways involved in microbial growth and tumor progression.
Result of Action
Given the reported antimicrobial and antitumor activities of thiazole derivatives , it can be inferred that the compound may lead to the inhibition of microbial growth and tumor progression at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclohexylurea Formation: The final step involves the reaction of the bromophenyl thiazole derivative with cyclohexyl isocyanate to form the desired urea compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiazoles.
Common reagents used in these reactions include bromine, N-bromosuccinimide, amines, thiols, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Scientific Research Applications
Comparison with Similar Compounds
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring but is used primarily in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific combination of a bromophenyl group and a cyclohexylurea moiety, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJWEBNUMUQLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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